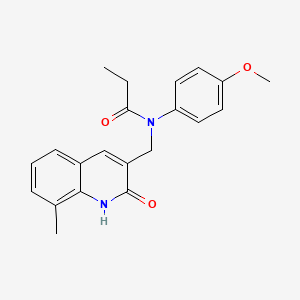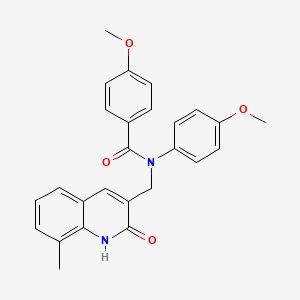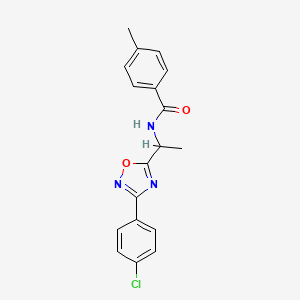
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-fluorophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-fluorophenyl)propanamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-fluorophenyl)propanamide is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes or proteins that are involved in cell growth and division, thereby preventing the growth and proliferation of cancer cells or microorganisms.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit the growth of microorganisms such as bacteria and fungi. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One advantage of using 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-fluorophenyl)propanamide in lab experiments is its potential as a novel and effective anticancer or antimicrobial agent. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-fluorophenyl)propanamide. One area of interest is its potential as a treatment for multidrug-resistant bacteria and fungi. Another area of research is its potential as a treatment for other types of cancer, such as leukemia and lymphoma.
Furthermore, research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects. Additionally, further studies are needed to optimize the synthesis method and to explore the potential of this compound as a lead compound for the development of new drugs.
合成法
The synthesis of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-fluorophenyl)propanamide involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorophenylhydrazine. This is then reacted with ethyl acetoacetate and acetic anhydride to form 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2,4-oxadiazole. The final step involves the reaction of this compound with 2-fluorobenzoyl chloride and triethylamine to form the desired compound.
科学的研究の応用
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-fluorophenyl)propanamide has been studied for its potential applications in various fields of scientific research. One area of interest is its use as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro, and further research is being conducted to explore its potential as a cancer treatment.
Another area of research is its potential as an antimicrobial agent. Studies have shown that this compound has antibacterial and antifungal properties, and further research is being conducted to explore its potential as a treatment for various infectious diseases.
特性
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2/c18-12-6-2-1-5-11(12)17-21-16(24-22-17)10-9-15(23)20-14-8-4-3-7-13(14)19/h1-8H,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRKIIUSYUFYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

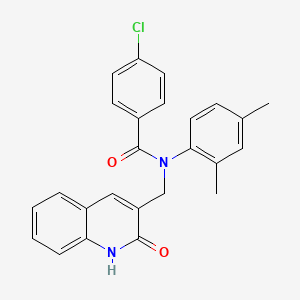
![8-bromo-5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7716911.png)
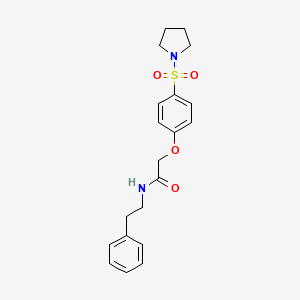
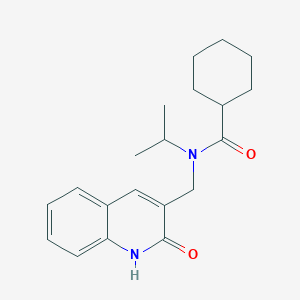

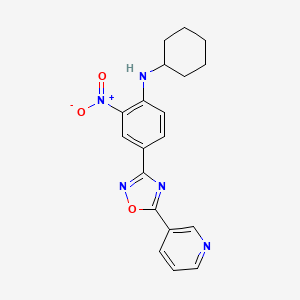
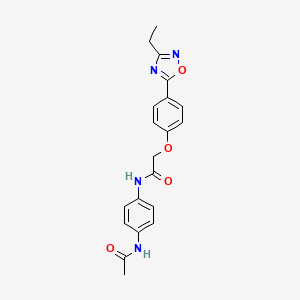
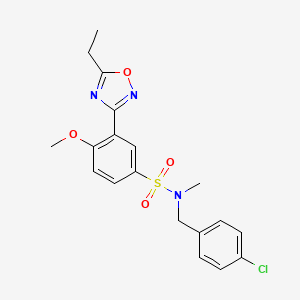

![4-[3-[4-(Ethylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7716973.png)
